molecular formula C13H9N3O4S B11769578 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde

6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No.: B11769578
M. Wt: 303.30 g/mol
InChI Key: QZMADOIFOOUKKL-UHFFFAOYSA-N
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Description

6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazo[2,1-b]thiazole family. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and an imidazo[2,1-b]thiazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which provides a rapid and efficient route to the desired product . The reaction conditions often include the use of polar aprotic solvents such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at reflux temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as catalyst-free synthesis and the use of microwave irradiation, are likely to be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is not fully understood. studies suggest that its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A in Mycobacterium tuberculosis . Molecular docking studies have provided insights into the binding patterns and stability of the protein-ligand complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the presence of both a methoxy and a nitro group, which can influence its reactivity and biological activity. The combination of these functional groups with the imidazo[2,1-b]thiazole core provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

Molecular Formula

C13H9N3O4S

Molecular Weight

303.30 g/mol

IUPAC Name

6-(4-methoxy-3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C13H9N3O4S/c1-20-11-3-2-8(6-9(11)16(18)19)12-10(7-17)15-4-5-21-13(15)14-12/h2-7H,1H3

InChI Key

QZMADOIFOOUKKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CSC3=N2)C=O)[N+](=O)[O-]

Origin of Product

United States

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